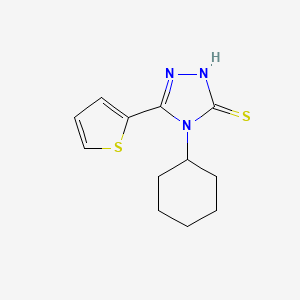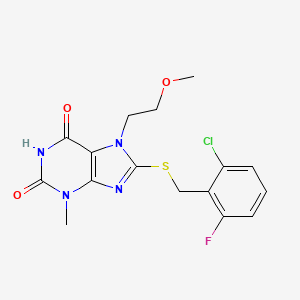![molecular formula C19H20N4O2 B2878522 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide CAS No. 374630-53-2](/img/structure/B2878522.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(2-methoxybenzylidene)-2-methylpropanehydrazide” is a complex organic molecule. It contains a benzimidazole moiety, which is a fused aromatic ring system consisting of benzene and imidazole . The “E” in the name indicates the geometry of the double bond, suggesting the presence of an alkene functional group. The “N’-(2-methoxybenzylidene)-2-methylpropanehydrazide” part suggests the presence of a hydrazide functional group, which is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, an alkene, and a hydrazide functional group. The benzimidazole ring is aromatic and planar, which could contribute to the compound’s stability and possibly its binding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The alkene could undergo addition reactions, and the hydrazide could participate in condensation reactions or be hydrolyzed. The benzimidazole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzimidazole ring might increase its stability and rigidity. The hydrazide could form hydrogen bonds, influencing its solubility and reactivity .科学的研究の応用
Bioactive Schiff Base Compounds
Schiff base compounds, including those related to the queried chemical structure, have been synthesized and characterized for their remarkable biological activities. These compounds exhibit significant antibacterial, antifungal, antioxidant, and cytotoxic activities. They have been shown to interact with Salmon sperm DNA through intercalation, suggesting potential applications in the study of DNA interactions and the development of therapeutic agents. Their ability to inhibit alkaline phosphatase enzyme and display antimicrobial activity against various bacterial and fungal strains further underscores their versatility in medicinal chemistry and drug development (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Catalytic Performance in Organic Synthesis
Research on Schiff base compounds extends into catalysis, where novel mixed-ligand Cu(II) complexes have been synthesized and characterized. These complexes demonstrate significant catalytic activity in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, which are valuable heterocyclic compounds in organic synthesis. Such catalytic applications highlight the potential of these compounds in facilitating chemical transformations, making them valuable tools in synthetic chemistry (Ebrahimipour et al., 2018).
Photodynamic Therapy and Antineoplastic Activity
The development of compounds for photodynamic therapy, particularly in cancer treatment, is another vital application. New zinc phthalocyanine compounds substituted with Schiff base derivatives have shown high singlet oxygen quantum yields. Their photophysical and photochemical properties are advantageous for Type II photodynamic therapy mechanisms, indicating potential applications in treating cancer through light-induced therapeutic methods (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds, including those with benzimidazole condensed ring systems, have been explored for their antineoplastic activity. These efforts are part of ongoing research to develop new antineoplastic agents, demonstrating the potential of such compounds in contributing to cancer therapy (Abdel-Hafez, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(12-23-13-20-16-8-4-5-9-17(16)23)19(24)22-21-11-15-7-3-6-10-18(15)25-2/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGACQYGBLCDJOE-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)
![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)
![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)
